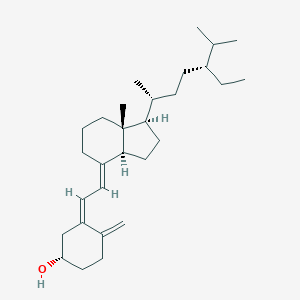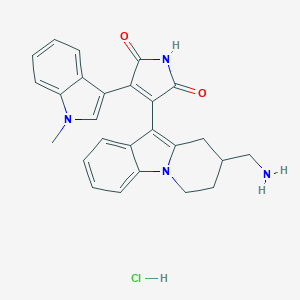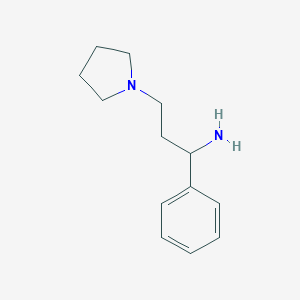
Kalmagin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kalmagin is a compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a calcium-magnesium complex that has been shown to have beneficial effects on various physiological processes. In
Mécanisme D'action
The exact mechanism of action of Kalmagin is not fully understood. However, it is believed that the calcium and magnesium ions in the complex work together to regulate various physiological processes. Calcium is involved in muscle contraction, nerve function, and blood clotting, while magnesium is involved in protein synthesis, glucose metabolism, and nerve function. The combination of these two ions in Kalmagin may have synergistic effects on these processes.
Effets Biochimiques Et Physiologiques
Kalmagin has been shown to have several biochemical and physiological effects. It has been shown to increase calcium and magnesium levels in the body, which can have beneficial effects on various physiological processes. Kalmagin has also been shown to reduce oxidative stress and inflammation, which can contribute to various diseases. Additionally, Kalmagin has been shown to improve insulin sensitivity and glucose metabolism, which can be beneficial for individuals with diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Kalmagin in lab experiments is its ability to regulate calcium and magnesium levels in the body. This can be useful for studying various physiological processes that are regulated by these ions. Additionally, Kalmagin has been shown to have low toxicity and high biocompatibility, making it a safe and effective compound for use in lab experiments. However, one limitation of using Kalmagin is its complex structure, which can make it difficult to study its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of Kalmagin. One area of interest is its potential therapeutic applications in various diseases, including osteoporosis, cardiovascular disease, and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of Kalmagin and its potential side effects. Finally, the synthesis method of Kalmagin can be further optimized to improve the quality and purity of the final product.
In conclusion, Kalmagin is a calcium-magnesium complex that has gained attention in the scientific community due to its potential therapeutic applications. Its ability to regulate calcium and magnesium levels in the body and its low toxicity and high biocompatibility make it a safe and effective compound for use in lab experiments. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
Kalmagin is synthesized by combining calcium and magnesium ions in a specific ratio. The exact ratio varies depending on the desired application of the compound. The synthesis can be achieved through several methods, including precipitation, co-precipitation, and sol-gel synthesis. The purity and quality of the final product depend on the chosen method and the quality of the starting materials.
Applications De Recherche Scientifique
Kalmagin has been studied extensively for its potential therapeutic applications. It has been shown to have beneficial effects on bone health, cardiovascular health, and neurological health. In bone health, Kalmagin has been shown to increase bone density and reduce the risk of osteoporosis. In cardiovascular health, Kalmagin has been shown to reduce blood pressure and improve heart function. In neurological health, Kalmagin has been shown to have neuroprotective effects and improve cognitive function.
Propriétés
Numéro CAS |
122965-03-1 |
|---|---|
Nom du produit |
Kalmagin |
Formule moléculaire |
C4H5CaMg4NaO16 |
Poids moléculaire |
469.36 g/mol |
Nom IUPAC |
calcium;tetramagnesium;sodium;hydrogen carbonate;tricarbonate;tetrahydroxide |
InChI |
InChI=1S/4CH2O3.Ca.4Mg.Na.4H2O/c4*2-1(3)4;;;;;;;;;;/h4*(H2,2,3,4);;;;;;;4*1H2/q;;;;5*+2;+1;;;;/p-11 |
Clé InChI |
XJYLMFBGPDYKRR-UHFFFAOYSA-C |
SMILES |
C(=O)(O)[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[Na+].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Ca+2] |
SMILES canonique |
C(=O)(O)[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[Na+].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Ca+2] |
Autres numéros CAS |
122965-03-1 |
Synonymes |
Kalmagin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine](/img/structure/B52385.png)






![(3'aS,4'R,5'R,6'aR)-Hexahydro-5'-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carb](/img/structure/B52403.png)

![(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine](/img/structure/B52406.png)


![[3'aS-(3'aalpha,4'alpha,6'aalpha)]-Hexahydro-5,5-dimethyl-5'-oxo-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carbo](/img/structure/B52414.png)
![cis-Bicyclo[3.3.0]octane-3,7-dione-3,7-bis(2',2'-dimethylpropylidene) Diketal](/img/structure/B52416.png)